3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol synthesis protocol
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Abstract: This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (CAS No. 103955-90-4), a designed activator of protein kinase C with applications in biochemical research.[1][2] The presented synthetic strategy is built upon a robust and logical sequence of reactions, starting from the commercially available precursor, 3-amino-5-nitrobenzoic acid. Each stage of the synthesis is detailed with explicit, field-tested protocols and is accompanied by an in-depth explanation of the underlying chemical principles and experimental choices. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating framework for the reliable production of the target molecule.
Introduction and Strategic Overview
Chemical Identity and Significance
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a substituted benzyl alcohol derivative featuring a complex substitution pattern on the aromatic ring.[1][3] Its amphiphilic nature, derived from the polar benzyl alcohol and acetylamino groups and the long-chain hydrophobic decyl group, is key to its biochemical activity. It has been identified as an activator of protein kinase C (PKC), a family of enzymes crucial for various signal transduction pathways.[1] This makes it a valuable tool for studying cellular processes and a potential lead structure in drug discovery.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
|---|---|
| CAS Number | 103955-90-4[1][2] |
| Molecular Formula | C₂₀H₃₄N₂O₂[3] |
| Molecular Weight | 334.50 g/mol [3] |
| Appearance | Viscous liquid or crystalline solid[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and ethyl acetate.[1] |
Rationale for the Chosen Synthetic Strategy
The synthesis of a multi-substituted aromatic compound requires careful planning regarding the order of functional group introduction and manipulation, considering their directing effects and compatibility. The strategy outlined herein was designed for maximal control and yield, minimizing challenging purification steps.
Our retrosynthetic analysis identified [3-(Acetylamino)-5-aminophenyl]methanol as a key intermediate. This approach allows for the distinct and sequential functionalization of the two amino groups, which would be challenging if both were present simultaneously in their final form. The synthesis proceeds through five distinct stages:
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Protection: Selective N-acetylation of the more nucleophilic amino group.
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Reduction I: Conversion of the carboxylic acid to a primary alcohol.
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Reduction II: Conversion of the nitro group to a primary amine.
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N-Alkylation I: Introduction of the decyl group via reductive amination.
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N-Alkylation II: Final methylation to yield the tertiary amine.
This linear sequence ensures high chemoselectivity at each step, building complexity on a stable molecular scaffold.
Overall Synthetic Scheme
The complete synthetic pathway from 3-amino-5-nitrobenzoic acid to the target molecule is illustrated below.
Diagram 1: Overall reaction pathway for the synthesis.
Materials and Equipment
Table 2: Required Reagents and Solvents
| Reagent | CAS No. | MW ( g/mol ) | Purpose |
|---|---|---|---|
| 3-Amino-5-nitrobenzoic acid | 618-85-9 | 182.13 | Starting Material |
| Acetic Anhydride | 108-24-7 | 102.09 | Acetylating Agent |
| Pyridine | 110-86-1 | 79.10 | Base/Solvent |
| Borane-THF complex (1M) | 14044-65-6 | 85.94 | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 | Hydrogenation Catalyst |
| Methanol | 67-56-1 | 32.04 | Solvent |
| Decanal | 112-31-2 | 156.27 | Alkylating Agent |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | Reducing Agent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | Methylating Agent |
| Formic Acid | 64-18-6 | 46.03 | Reducing Agent/Acid |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Hexanes | 110-54-3 | 86.18 | Chromatography Eluent |
| Sodium Bicarbonate (Sat. aq.) | 144-55-8 | 84.01 | Workup |
| Brine (Sat. aq. NaCl) | 7647-14-5 | 58.44 | Workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent |
Equipment: Standard laboratory glassware, round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup, hydrogenation apparatus (e.g., Parr shaker or H-Cube), ice bath, nitrogen/argon line for inert atmospheres.
Experimental Protocols
Step 1: Synthesis of 3-(Acetylamino)-5-nitrobenzoic acid (Protection)
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Protocol:
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In a 250 mL round-bottom flask, suspend 3-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) in pyridine (100 mL).
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Cool the suspension to 0 °C in an ice bath with magnetic stirring.
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Slowly add acetic anhydride (6.2 mL, 65.9 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate/Hexanes with 1% acetic acid).
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Upon completion, pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
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Acidify the mixture to pH 2-3 with concentrated HCl. A yellow precipitate will form.
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Stir the suspension for 30 minutes in an ice bath, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and dry under vacuum to yield 3-(acetylamino)-5-nitrobenzoic acid as a pale-yellow solid.
-
-
Expertise & Causality: The amino group is significantly more nucleophilic than the aromatic ring or the carboxylate group, ensuring chemoselective acetylation.[4] Using acetic anhydride is a standard and efficient method for this transformation.[5][6][7] Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion. The acidic workup protonates the carboxylate and any remaining pyridine, ensuring the precipitation of the desired product.
Step 2: Synthesis of [3-(Acetylamino)-5-nitrophenyl]methanol (Reduction I)
-
Protocol:
-
In an oven-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-(acetylamino)-5-nitrobenzoic acid (11.0 g, 49.1 mmol) from Step 1.
-
Add anhydrous THF (150 mL) to dissolve the solid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1M Borane-THF complex solution (123 mL, 123 mmol, 2.5 eq) dropwise via an addition funnel over 30 minutes. (Caution: Hydrogen gas evolution).
-
After addition, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 3 hours. Monitor by TLC.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (20 mL) until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product. Purify by flash chromatography if necessary (Eluent: 40-60% Ethyl Acetate/Hexanes).
-
-
Expertise & Causality: Borane (BH₃) is a highly selective reagent for the reduction of carboxylic acids. It will not reduce the nitro group or the amide under these conditions, which is a critical aspect of this synthetic step. The reaction proceeds via an acyloxyborane intermediate which is then reduced. The methanol quench is necessary to destroy any excess borane reagent safely.
Step 3: Synthesis of [3-(Acetylamino)-5-aminophenyl]methanol (Reduction II)
-
Protocol:
-
Dissolve the [3-(acetylamino)-5-nitrophenyl]methanol (9.0 g, 42.8 mmol) from Step 2 in methanol (200 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C, ~450 mg, 5% w/w) to the solution.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi (or conduct under a hydrogen balloon at atmospheric pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield [3-(acetylamino)-5-aminophenyl]methanol as a solid, which is often used directly in the next step without further purification.
-
-
Expertise & Causality: Catalytic hydrogenation is the method of choice for reducing aromatic nitro groups to amines due to its high efficiency, clean conversion, and mild conditions. The reaction is highly selective for the nitro group, leaving the benzyl alcohol and amide functionalities intact. Celite filtration is crucial to prevent the fine palladium catalyst from contaminating the product, as it can be pyrophoric upon drying.
Step 4: Synthesis of 3-(N-Acetylamino)-5-(N-decylamino)benzyl alcohol (N-Alkylation I)
-
Protocol:
-
Dissolve the [3-(acetylamino)-5-aminophenyl]methanol (7.0 g, 38.8 mmol) from Step 3 in anhydrous dichloromethane (DCM, 200 mL) under an inert atmosphere.
-
Add decanal (8.0 mL, 42.7 mmol, 1.1 eq).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (12.3 g, 58.2 mmol, 1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash chromatography (Eluent: Gradient of 30% to 70% Ethyl Acetate/Hexanes) to yield the secondary amine.
-
-
Expertise & Causality: Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides as it largely avoids the overalkylation that produces tertiary amines and quaternary salts.[8] STAB is a mild and selective reducing agent that is particularly effective for reductive aminations, as it is less basic and less reactive towards aldehydes and ketones than other hydride reagents like sodium cyanoborohydride.
Step 5: Synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (N-Alkylation II)
-
Protocol:
-
In a 250 mL round-bottom flask, combine the 3-(N-acetylamino)-5-(N-decylamino)benzyl alcohol (6.0 g, 18.7 mmol) from Step 4, formic acid (4.3 mL, 112 mmol, 6.0 eq), and aqueous formaldehyde (37% w/w, 4.2 mL, 56.1 mmol, 3.0 eq).
-
Heat the mixture to 90 °C and stir for 5 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add it to a beaker containing 200 mL of ice water.
-
Basify the solution to pH 9-10 by the slow addition of 2M NaOH solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (Eluent: Gradient of 50% to 90% Ethyl Acetate/Hexanes) to afford the final target compound.
-
-
Expertise & Causality: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines. The reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is advantageous because it stops at the tertiary amine stage and does not lead to the formation of quaternary ammonium salts, ensuring a clean conversion to the desired product.
Process Workflow and Logic
A successful synthesis relies on a systematic workflow that incorporates checkpoints for validation at each stage. This ensures that material is not carried forward until the previous step is confirmed complete and the intermediate is of sufficient purity.
Diagram 2: A self-validating workflow for each experimental step.
Troubleshooting
Table 3: Common Issues and Recommended Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in Step 1 (Acetylation) | Incomplete reaction or product loss during aqueous workup. | Ensure complete dissolution in pyridine. Stir longer at room temperature. Ensure pH is sufficiently low (2-3) during precipitation to minimize water solubility. |
| Incomplete reduction in Step 2 (BH₃) | Insufficient reducing agent; deactivated reagent. | Use a fresh, verified bottle of 1M Borane-THF. Ensure the reaction is run under a strictly anhydrous, inert atmosphere. Increase reflux time if necessary. |
| Stalled hydrogenation in Step 3 (Pd/C) | Catalyst poisoning; insufficient hydrogen pressure. | Use fresh catalyst. Ensure the solvent is high-purity. If using a balloon, ensure it remains inflated. For difficult reductions, increase catalyst loading or pressure. |
| Side products in Step 4 (Reductive Amination) | Impure amine starting material; wet solvent/reagents. | Purify the amine from Step 3 if it is not clean. Use anhydrous solvents and handle STAB quickly as it is moisture-sensitive. |
| Incomplete methylation in Step 5 | Insufficient reagents; low reaction temperature. | Ensure the correct equivalents of formic acid and formaldehyde are used. Maintain the reaction temperature at 90-100 °C for the full duration. |
Conclusion
This guide details a reliable and logically structured five-step synthesis for 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol. By employing selective protection and reduction strategies, followed by controlled N-alkylation reactions, this protocol provides a clear pathway for obtaining the target molecule with high purity. The emphasis on the rationale behind each procedural choice equips the practicing scientist with the necessary knowledge to execute the synthesis successfully and troubleshoot effectively.
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